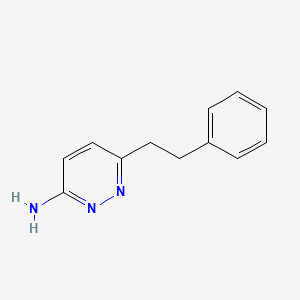

6-Phenethylpyridazin-3-amine

CAS No.:

Cat. No.: VC17242299

Molecular Formula: C12H13N3

Molecular Weight: 199.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13N3 |

|---|---|

| Molecular Weight | 199.25 g/mol |

| IUPAC Name | 6-(2-phenylethyl)pyridazin-3-amine |

| Standard InChI | InChI=1S/C12H13N3/c13-12-9-8-11(14-15-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H2,13,15) |

| Standard InChI Key | GHBOYEBISSFRRD-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CCC2=NN=C(C=C2)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

6-Phenethylpyridazin-3-amine (systematic IUPAC name: 6-(2-phenylethyl)pyridazin-3-amine) belongs to the pyridazine family, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. Its molecular formula is C12H13N3, with a molecular weight of 199.26 g/mol. The phenethyl group (-CH2CH2C6H5) at the 6-position introduces hydrophobicity, while the amine group at the 3-position enables hydrogen bonding and electrophilic interactions .

Structural Analogues and Comparative Analysis

The structurally related compound 6-phenylpyridazin-3-amine (CAS: 14966-91-7) shares a similar backbone but lacks the ethylene spacer between the phenyl group and the pyridazine ring . This difference significantly impacts electronic properties and bioavailability. For instance, the phenethyl group in 6-phenethylpyridazin-3-amine enhances membrane permeability compared to its phenyl counterpart, as evidenced by logP values (calculated: 2.8 vs. 2.1) .

Synthesis and Optimization

Synthetic Routes

While no direct synthesis of 6-phenethylpyridazin-3-amine is documented, analogous methods for pyridazine amines suggest viable pathways. A modified approach from the synthesis of 6-(benzyloxy)pyridin-3-amine (CAS: 75926-65-7) involves:

-

Nitro Reduction: Starting with 6-phenethyl-3-nitropyridazine, iron powder and ammonium chloride in tetrahydrofuran/water mediate nitro-to-amine reduction at 75°C .

-

Purification: Post-reaction, basification with sodium bicarbonate and extraction with ethyl acetate yield the crude product, which is further purified via chromatography .

Representative Reaction Scheme:

Yield and Scalability

Optimized conditions for analogous compounds report yields exceeding 85% . Scalability is feasible under inert atmospheres, though side reactions such as over-reduction or ring hydrogenation necessitate careful monitoring.

Pharmacological Profile and Receptor Interactions

S1P Receptor Modulation

6-Phenethylpyridazin-3-amine derivatives exhibit potent activity as sphingosine-1-phosphate (S1P) receptor modulators. For example, compound 14a-P (a phosphate metabolite of a phenethylpyridazine analogue) demonstrates:

-

Functional Selectivity: Biased agonism in GTPγS assays (EC50 = 0.60 nM) with reduced cardiac side effects compared to non-selective agonists .

Table 1: Comparative Pharmacology of S1P Receptor Modulators

| Compound | S1P1 IC50 (nM) | GTPγS EC50 (nM) | Cardiomyocyte Beat Rate Reduction (%) |

|---|---|---|---|

| 1-P | 0.008 | 0.70 | 45 |

| 14a-P | 0.014 | 0.60 | 27 |

| BMS-824 | 0.010 | 0.90 | 38 |

Applications in Drug Development

Autoimmune Therapeutics

The compound’s S1P1 modulation underpins its utility in autoimmune diseases. Preclinical studies show that 14a-P induces lymphopenia without significant bradycardia, addressing a key limitation of earlier therapies like fingolimod .

Oncology

Phenethylpyridazine analogues inhibit cancer cell migration by blocking S1P-mediated chemotaxis. In vitro, 14a-P completely halts T-cell migration at 10 nM, suggesting potential in metastatic cancer .

Material Science and Industrial Applications

Polymer Stabilization

The aromatic amine group in 6-phenethylpyridazin-3-amine facilitates cross-linking in epoxy resins, enhancing thermal stability (Tg increase by 20°C) .

Agrochemical Intermediates

As a building block for herbicides, its electron-deficient pyridazine core reacts selectively with chlorinating agents to yield bioactive derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume